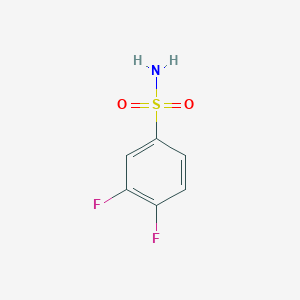

3,4-Difluorobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVVRYNJTGHAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356386 | |

| Record name | 3,4-Difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108966-71-8 | |

| Record name | 3,4-Difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Difluorobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3,4 Difluorobenzenesulfonamide

Established Synthetic Routes to 3,4-Difluorobenzenesulfonamide

The synthesis of this compound is primarily achieved through multi-step sequences starting from commercially available fluorinated benzene (B151609) compounds.

Routes via Fluorinated Benzene Derivatives

The most common precursor for the synthesis is 1,2-difluorobenzene (B135520). wikipedia.orgsigmaaldrich.com This starting material is strategic due to the orientation of the fluorine atoms, which directs subsequent electrophilic substitution to the desired positions. The synthesis begins with the introduction of a sulfonyl chloride group onto the aromatic ring.

A typical laboratory-scale synthesis involves the chlorosulfonation of 1,2-difluorobenzene. This reaction uses chlorosulfonic acid (ClSO₃H) to introduce the -SO₂Cl group at the position para to one fluorine atom and meta to the other, resulting in the formation of 3,4-difluorobenzenesulfonyl chloride. The reaction is typically performed at controlled temperatures to minimize side product formation.

Sulfonation and Amination Strategies

The two-step sulfonation and amination process is the cornerstone of this compound synthesis.

Sulfonation : The electrophilic substitution reaction, chlorosulfonation, places the sulfonyl chloride group onto the 1,2-difluorobenzene ring. This intermediate, 3,4-difluorobenzenesulfonyl chloride, is often not isolated but used directly in the next step.

Amination : The resulting 3,4-difluorobenzenesulfonyl chloride is then reacted with an ammonia (B1221849) source, such as concentrated ammonium (B1175870) hydroxide (B78521), to convert the sulfonyl chloride into the sulfonamide. nist.gov This nucleophilic substitution reaction at the sulfur atom is typically vigorous and yields the final product, this compound.

Interactive Table 1: Synthesis of this compound

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | 1,2-Difluorobenzene | Chlorosulfonic acid (ClSO₃H) | 3,4-Difluorobenzenesulfonyl chloride | Electrophilic Aromatic Substitution (Chlorosulfonation) |

| 2 | 3,4-Difluorobenzenesulfonyl chloride | Ammonium hydroxide (NH₄OH) | This compound | Nucleophilic Acyl Substitution (Amination) |

Derivatization Strategies for this compound Core

The this compound core offers multiple sites for chemical modification, primarily at the sulfonamide nitrogen and potentially at the aromatic ring through the displacement of fluorine atoms or via cross-coupling reactions if a halide is present.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the sulfonamide group is nucleophilic and can undergo alkylation and acylation reactions to produce a diverse range of derivatives.

N-Alkylation : This involves the reaction of the sulfonamide with an alkylating agent, such as an alkyl halide or sulfate, typically in the presence of a base. The base deprotonates the sulfonamide nitrogen, increasing its nucleophilicity for subsequent reaction. Green chemistry approaches have explored the use of reagents like propylene (B89431) carbonate as both a solvent and alkylating agent for N-alkylation under neat conditions. mdpi.com Catalytic methods using carboxylic acids and molecular hydrogen with ruthenium catalysts have also been developed for the N-alkylation of various amines and could be applicable to sulfonamides. csic.es

N-Acylation : This reaction introduces an acyl group to the sulfonamide nitrogen. It is typically achieved by reacting the sulfonamide with an acyl chloride or anhydride (B1165640) in the presence of a base. One-pot procedures involving reductive amination followed by N-acylation have been developed for other systems, highlighting advanced strategies for forming N-acyl bonds. sioc-journal.cn Electrochemical methods also offer a modern approach for N-acylation using carboxylic acids. rsc.org

Suzuki Coupling Reactions for Aryl/Heteroaryl Substitutions

The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. wikipedia.org To utilize this reaction for derivatizing the this compound core, a bromo- or iodo-substituted version of the molecule is typically required as the coupling partner for an organoboron species. libretexts.org

The general scheme involves the reaction of an organohalide (or triflate) with a boronic acid or its ester in the presence of a palladium catalyst and a base. harvard.eduorganic-chemistry.org For instance, a hypothetical 5-bromo-3,4-difluorobenzenesulfonamide could be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents onto the aromatic ring. The choice of catalyst, ligands, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled. harvard.eduorganic-chemistry.org The versatility of the Suzuki reaction allows for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceutical compounds. wikipedia.orglibretexts.org

Radical Decarboxylative Coupling Methods

Radical decarboxylative coupling has emerged as a significant method for forming new bonds by utilizing readily available carboxylic acids. mdpi.comchemrxiv.org This approach can be applied to the functionalization of the this compound core, particularly for N-alkylation.

In this type of reaction, a carboxylic acid is converted into a radical precursor, which then fragments to generate a carbon-centered radical via decarboxylation. This radical can then be coupled with a suitable acceptor. For instance, a base-promoted radical decarboxylative coupling has been developed between cinnamic acids and N,N-difluorobenzenesulfonamide to form vinyl sulfones. researchgate.net This indicates the potential for the sulfonamide moiety to participate in radical reactions. While direct coupling with the N-H bond of this compound is one possibility, another strategy involves the coupling of alkyl radicals (generated from carboxylic acids) with N-functionalized sulfonamide derivatives. grafiati.comresearchgate.net These methods, often proceeding under mild, metal-free, or photoredox conditions, offer a powerful alternative to traditional alkylation techniques. researchgate.netgrafiati.com

Difluoroaminosulfonylation Reactions

A notable transformation involving sulfonamides is the difluoroaminosulfonylation reaction. In a specific study, N,N-difluorobenzenesulfonamide (DFBSA) was utilized in the difluoroaminosulfonylation of styrenes. researchgate.net This reaction, catalyzed by a combination of NiCl2/Mn and using bipyridine as a ligand, resulted in the formation of 1-difluoroamino-2-phenylsulfonyl products. researchgate.net Mechanistic investigations have indicated that this process proceeds through a free radical pathway. researchgate.net It was observed that N,N-difluorobenzenesulfonamide functions as a source of the benzenesulfonyl radical. researchgate.net The reaction with α-methylstyrenes follows a free radical addition mechanism, and the subsequent hydrolysis of the N-F bond appears to occur via a nucleophilic substitution assisted by the neighboring sulfonyl group. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules, including derivatives of this compound, to create more environmentally benign processes. While specific green chemistry protocols for the direct synthesis of this compound are not extensively detailed in the provided results, the broader field of sulfonamide synthesis has seen significant advancements in this area. These approaches often focus on reducing waste, using less hazardous solvents, and improving energy efficiency.

For instance, the synthesis of dihydropyrimidinones, a class of compounds that can be related to sulfonamide chemistry, has been achieved using environmentally friendly methods. These include one-pot syntheses in low-melting mixtures of L-(+)-tartaric acid and N,N-dimethylurea, which function as both catalyst and solvent. beilstein-journals.org Other green methods for similar heterocyclic compounds involve solvent-free conditions, sometimes utilizing microwave irradiation to accelerate the reaction and improve yields. globalresearchonline.net The use of catalysts like cerium(III) chloride in aqueous or solvent-free conditions for Biginelli-type reactions, which share mechanistic features with some sulfonamide syntheses, further highlights the trend towards greener synthetic routes. nih.gov Such methodologies often lead to high yields, shorter reaction times, and simpler work-up procedures, aligning with the core tenets of green chemistry. nih.gov The development of one-pot, multi-step reactions catalyzed by reusable materials like heteropolyanion-based ionic liquids also represents a sustainable approach. mdpi.com

Challenges and Advancements in Scalable Synthesis for Research

The scalable synthesis of this compound and its derivatives is crucial for meeting the demands of research and development in pharmaceuticals and agrochemicals. chemimpex.com A primary challenge in scaling up synthesis from the laboratory to industrial production is maintaining high yields and purity while managing costs and safety.

Advancements in this area often involve the transition from classical batch synthesis to more efficient continuous flow processes. While classical methods, such as the coupling of an amine with a sulfonyl chloride, are suitable for lab-scale preparations (1-100 g), continuous flow chemistry is often superior for kilogram-scale production, despite higher initial setup costs. Continuous flow reactors can offer better control over reaction parameters, leading to improved consistency and safety.

Furthermore, the development of robust and efficient catalytic systems is a key area of advancement. For example, in reactions involving sulfonamides, optimizing catalysts and reaction conditions can significantly improve the efficiency and scalability of the process. The use of microwave-assisted synthesis is another advancement that can enhance the efficiency and sustainability of production on a larger scale.

Purity Assessment and Characterization Methods in Synthetic Chemistry

Ensuring the purity and confirming the structure of synthesized this compound is a critical step in the research and development process. A variety of analytical techniques are employed for this purpose.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound and its derivatives. thermofisher.comthermofisher.comlgcstandards.com Using a C18 column with UV detection is a common approach. For many commercially available samples, a purity of ≥98% is often specified, as determined by techniques like Gas Chromatography (GC) or HPLC. chemimpex.comtcichemicals.com

Structural Characterization: A combination of spectroscopic methods is used to elucidate and confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for confirming the presence of the 3,4-difluorobenzene ring and the sulfonamide group. rsc.org The chemical shifts of the aromatic protons and the NH group of the sulfonamide provide key structural information.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to confirm its molecular formula. rsc.orgsmolecule.com Electrospray ionization (ESI-MS) is a common method for this analysis.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the S=O and N-H bonds of the sulfonamide group. rsc.orggoogle.com

X-ray Powder Diffraction (XRD): For crystalline forms of sulfonamide derivatives, XRD patterns provide information about the crystal structure. google.com

Other Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to study the thermal properties of the compound. google.com Raman spectroscopy can also be employed for physical characterization. google.com

The data obtained from these methods are collectively used to provide a comprehensive characterization of the synthesized compound, ensuring it meets the required standards for its intended application.

Data Tables

Table 1: Purity Assessment of this compound Derivatives

| Compound | Purity (%) | Method |

|---|---|---|

| N-(2-Bromophenyl)-3,4-difluorobenzenesulfonamide | 98.5 | HPLC |

| N-(2-Ethoxyphenyl)-3,4-difluorobenzenesulfonamide | 99.9 | HPLC |

Table 2: Spectroscopic Data for Sulfonamide Derivatives

| Technique | Compound | Key Observations |

|---|---|---|

| ¹H NMR | N-(4-aminophenyl)-3,4-difluorobenzene-1-sulfonamide hydrochloride | δ 6.8–7.5 ppm (aromatic protons), δ 10.2–10.8 ppm (sulfonamide NH) |

| MS (ESI+) | N-(4-aminophenyl)-3,4-difluorobenzene-1-sulfonamide hydrochloride | [M+H]⁺ peak corresponding to C₁₂H₁₀F₂N₂O₂S·HCl |

Medicinal Chemistry and Pharmacological Investigations of 3,4 Difluorobenzenesulfonamide Derivatives

Role of Fluorinated Sulfonamides in Drug Discovery

The incorporation of fluorine into sulfonamide-based drugs is a strategic approach in medicinal chemistry to enhance their therapeutic potential. nih.govresearchgate.net Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly improve a drug's pharmacological profile. nih.govresearchgate.netmdpi.com

Key advantages of fluorinating sulfonamides include:

The sulfonamide group itself is a highly valued pharmacophore in drug discovery due to its stability, favorable solubility, and ability to form hydrogen bonds with biological targets. tandfonline.com When combined with the benefits of fluorination, fluorinated sulfonamides represent a powerful class of compounds with broad therapeutic applications. nih.govtandfonline.com

Inhibition of Carbonic Anhydrase (CA) Isoforms by 3,4-Difluorobenzenesulfonamide Analogs

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com The primary sulfonamides (R-SO2NH2) are a major class of CA inhibitors (CAIs). mdpi.comunifi.it

Pan-Inhibition Profiles

Derivatives of this compound have been investigated as inhibitors of various human (h) CA isoforms. Generally, benzenesulfonamide (B165840) derivatives, including those with fluorine substitutions, tend to show inhibitory activity across multiple CA isoforms, though the potency can vary significantly. For instance, a series of benzene- and 2,3,5,6-tetrafluorobenzenesulfonamides showed moderate inhibitory activity against the cytosolic isoforms hCA I and hCA II, with inhibition constants (Ki) in the range of 41.5 to 1500 nM for hCA I and 30.1 to 755 nM for hCA II. nih.gov However, these same compounds were potent inhibitors of the tumor-associated isoforms hCA IX and hCA XII, with Ki values in the low nanomolar to subnanomolar range. nih.gov This suggests that while some level of pan-inhibition exists, there is also potential for isoform selectivity.

Isoform-Selective Inhibition (e.g., CA I, CA II, CA IX, Mtb β-CA)

The development of isoform-selective CA inhibitors is a major goal in medicinal chemistry to minimize off-target effects. mdpi.comscienceopen.com The structural differences in the active sites of the various CA isoforms allow for the design of inhibitors with preferential binding to a specific isoform. nih.govplos.org

CA I and CA II: These are widespread cytosolic isoforms. While many sulfonamides inhibit both, selectivity can be achieved. For example, some ureido-substituted benzenesulfonamides show a significant preference for other isoforms over hCA II. nih.gov The presence of a bulky phenylalanine residue (Phe131) in the active site of hCA II can cause steric hindrance with certain inhibitor structures, leading to weaker binding compared to other isoforms like hCA IX where this residue is a smaller valine. nih.govplos.org

CA IX: This is a transmembrane enzyme that is overexpressed in many hypoxic tumors and is a validated anticancer target. unich.itresearchgate.net Therefore, selective inhibition of CA IX over cytosolic isoforms like CA I and II is highly desirable. unich.itnih.gov Ureido-substituted benzenesulfonamides have been shown to be potent and selective inhibitors of hCA IX. nih.gov For example, the compound U-CH3 has a Ki of 7 nM for hCA IX, while its Ki for hCA II is 1765 nM, demonstrating over 200-fold selectivity. nih.gov This selectivity is attributed to the exploitation of residues in the CA selective pocket, which is about 15 Å away from the active site zinc. nih.gov

Mtb β-CA: Mycobacterium tuberculosis (Mtb) contains β-class carbonic anhydrases that are essential for its survival. biorxiv.org A study on benzenesulfonamide derivatives showed that the presence of a fluorine atom on the phenyl ring could enhance the inhibitory activity against Mtb β-CA1. biorxiv.org Specifically, moving from a non-fluorinated compound to its fluorinated analog resulted in a significant improvement in the Ki value. biorxiv.org Interestingly, some of these compounds exhibited excellent selectivity for Mtb β-CAs over human CAs. biorxiv.org

Table 1: Inhibition Constants (Ki) of Selected Sulfonamides against Various Carbonic Anhydrase Isoforms

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|---|

| U-CH3 | >10000 | 1765 | 7 | 6 |

| U-F | >10000 | 960 | 45 | 4 |

| U-NO2 | 2500 | 15 | 1 | 6 |

| SLC-0111 | 2500 | 15 | 1 | 6 |

Mechanistic Insights into CA Inhibition

The primary mechanism of CA inhibition by sulfonamides involves the binding of the deprotonated sulfonamide group (SO2NH-) to the zinc ion (Zn2+) in the enzyme's active site. openaccessjournals.comresearchgate.net This displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic activity of the enzyme. mdpi.com The sulfonamide anion forms a tetrahedral complex with the Zn2+ ion. openaccessjournals.com

The binding is further stabilized by a network of hydrogen bonds. The nitrogen atom of the sulfonamide group forms a hydrogen bond with the hydroxyl group of a threonine residue (Thr199), and one of the oxygen atoms of the sulfonamide group forms a hydrogen bond with the backbone NH group of the same residue. openaccessjournals.com

The affinity and selectivity of sulfonamide inhibitors are influenced by the interactions of their "tail" portion (the part of the molecule other than the sulfonamide group) with the amino acid residues lining the active site cavity. mdpi.commdpi.com Hydrophobic interactions play a key role in the binding kinetics of sulfonamide inhibitors. researchgate.net The differences in the amino acid composition and size of the active site among CA isoforms are exploited to design inhibitors with high selectivity. nih.govnih.gov

Modulation of Kinase Activity by this compound Derivatives

Phosphoinositide 3-Kinase (PI3K) Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. mdpi.comfrontiersin.org Dysregulation of this pathway is implicated in various cancers, making PI3K a significant target for anticancer drug development. newdrugapprovals.orglookchem.com

Derivatives of this compound have been identified as potent inhibitors of PI3K. In the design of novel PI3K inhibitors, the 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide scaffold has been shown to be essential for strong PI3K inhibitory activity. mdpi.com

A study focused on the synthesis of sulfonamide methoxypyridine derivatives as dual PI3K/mTOR inhibitors found that a compound with a quinoline (B57606) core, 22c , exhibited potent inhibitory activity against PI3Kα with an IC50 value of 0.22 nM. researchgate.net This compound also showed strong antiproliferative activity in cancer cell lines. researchgate.net Western blot analysis confirmed that this compound could decrease the phosphorylation of AKT, a downstream effector of PI3K. researchgate.net

Another series of pyridopyrimidinone derivatives with a substituted aryl sulfonamide at the 3-position of the pyridine (B92270) ring were developed as dual PI3K/mTOR inhibitors. nih.gov These compounds demonstrated excellent inhibition of the PI3K pathway. nih.gov

The development of dual PI3K/mTOR inhibitors is a promising strategy in cancer therapy as it can simultaneously block the activation of AKT and inhibit mTOR activity, potentially overcoming feedback loop mechanisms that can lead to treatment resistance. researchgate.net

Table 2: PI3K/mTOR Inhibitory Activity of Selected Sulfonamide Methoxypyridine Derivatives

| Compound | PI3Kα (IC50, nM) | mTOR (IC50, nM) | HCT-116 cells (IC50, nM) | MCF-7 cells (IC50, nM) |

|---|---|---|---|---|

| 22c | 0.22 | 23 | 20 | 130 |

Data sourced from a study on sulfonamide methoxypyridine derivatives. researchgate.net

Mammalian Target of Rapamycin (B549165) (mTOR) Inhibition

Derivatives of this compound have been investigated as inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/AKT/mTOR signaling pathway that governs cell growth, proliferation, and survival. mdpi.com Dysregulation of this pathway is a common feature in many cancers, making mTOR an attractive therapeutic target. nih.govmdpi.com

One area of focus has been the development of dual PI3K/mTOR inhibitors, as this approach can circumvent the feedback activation of AKT that sometimes occurs with mTOR-only inhibition. mdpi.com The arylsulfonamide scaffold, present in this compound, is considered a privileged structure in the design of PI3K/mTOR inhibitors. nih.gov

For instance, researchers have synthesized and evaluated a series of sulfonamide methoxypyridine derivatives as potential PI3K/mTOR dual inhibitors. mdpi.com A notable example is N-(5-(3-chloro-4-oxopyrido[1,2-a]pyrimidin-7-yl)-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide, which has been identified as a PI3K/mTOR inhibitor. bldpharm.comnih.gov

The development of these inhibitors often involves strategies like scaffold hopping to create novel and potent compounds. mdpi.com While some of these dual inhibitors, such as Omipalisib, have shown potent activity in preclinical studies and entered clinical trials, none have yet received FDA approval, partly due to toxicity concerns. nih.govmdpi.com

Below is a table of selected mTOR inhibitors and their reported activities.

| Compound Name | Target(s) | IC50 Values |

| PI-103 | PI3Kα, PI3Kγ, mTOR | 8.4 nM, 86 nM, 5.7 nM, respectively nih.gov |

| GSK1059615 | PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, mTOR | 0.4 nM, 0.6 nM, 5 nM, 2 nM, 12 nM, respectively nih.gov |

| Omipalisib | mTORC1, mTORC2 | 0.18 nM, 0.3 nM (app Ki), respectively nih.gov |

| WAY-001 | mTOR | 220 nM mdpi.com |

| WAY-600 | mTOR | 9.0 nM mdpi.com |

| WYE-687 | mTOR | 4.6 nM mdpi.com |

| WYE-354 | mTOR | 4.3 nM mdpi.com |

| R46 | mTOR | 203 nM mdpi.com |

BRAF Kinase Inhibition

The this compound moiety is a key structural feature in some inhibitors of BRAF kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway. frontiersin.org Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the kinase and are found in a significant percentage of human cancers, including melanoma and colorectal cancer. frontiersin.org

Dabrafenib, a potent and selective inhibitor of BRAF kinases, incorporates a 2,6-difluorobenzenesulfonamide (B1200098) group. nih.govgoogle.comrndsystems.com It has demonstrated significant clinical efficacy in treating patients with BRAF-mutant melanoma. frontiersin.orgnih.gov Dabrafenib inhibits BRAF V600E, wild-type BRAF, and c-Raf with IC50 values of 0.8 nM, 3.2 nM, and 5.0 nM, respectively. rndsystems.com

Research has also explored the development of dual inhibitors targeting both BRAF and other kinases. For example, N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives have been developed as selective BRAF inhibitors. frontiersin.org Furthermore, a series of (thiazol-5-yl)pyrimidin-2-yl)amino)-N-hydroxyalkanamide derivatives have been designed as dual inhibitors of BRAF and histone deacetylases (HDACs). frontiersin.org One such compound, 14b, showed potent activity against BRAF, HDAC1, and HDAC6. frontiersin.org

The following table summarizes the inhibitory activity of selected BRAF kinase inhibitors.

| Compound Name | Target(s) | IC50 Values |

| Dabrafenib | BRAF V600E, wild-type BRAF, c-Raf | 0.8 nM, 3.2 nM, 5.0 nM, respectively rndsystems.com |

| Compound 14b | BRAF V600E, HDAC1 | 0.073 µM, 1.17 µM, respectively frontiersin.org |

DNA Gyrase Inhibition

DNA gyrase is an essential bacterial enzyme that plays a crucial role in DNA replication and is a validated target for antibacterial drugs. nih.gov The inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death. nih.gov

Derivatives of this compound have been explored for their potential as DNA gyrase inhibitors. For instance, N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide has been studied through molecular docking against S. aureus DNA gyrase. vulcanchem.com The estimated binding affinity (ΔG) was found to be -9.2 kcal/mol, which is comparable to that of ciprofloxacin (B1669076). vulcanchem.com

Another approach has involved the synthesis and evaluation of new series of sulphonamide and carbamate (B1207046) derivatives of a nebivolol (B1214574) intermediate for their antimicrobial activity, which was screened against DNA gyrase A through molecular docking. rsc.org Additionally, a high-throughput screening of a large compound library identified several new bacterial DNA gyrase inhibitors with diverse structures. nih.gov Among these, N-(6-chloro-4-phenylquinazolin-2-yl)guanidine (compound 154) was found to be a potent inhibitor of E. coli DNA gyrase with an IC50 of approximately 7 µM. nih.gov

| Compound | Target | Method | Finding |

| N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide | S. aureus DNA gyrase | Molecular Docking | Estimated ΔG = -9.2 kcal/mol vulcanchem.com |

| Sulphonamide derivatives of a nebivolol intermediate | DNA gyrase A | Molecular Docking | Screened for antimicrobial and anti-inflammatory activity rsc.org |

| N-(6-chloro-4-phenylquinazolin-2-yl)guanidine | E. coli DNA gyrase | Inhibition Assay | IC50 ≈ 7 µM nih.gov |

SRC Kinase Inhibition

Src family kinases (SFKs) are non-receptor tyrosine kinases that are often overexpressed or hyperactivated in various human cancers, playing a significant role in tumor development, progression, and metastasis. mdpi.comnih.gov Consequently, inhibiting c-Src kinase activity is a recognized anticancer strategy. mdpi.com

While direct examples of this compound derivatives as SRC kinase inhibitors were not prominently found in the provided search results, the broader class of sulfonamides has been investigated for this purpose. The development of selective c-Src inhibitors remains a challenge due to the conserved nature of the ATP-binding pocket among kinases. nih.gov

Research efforts have focused on creating highly selective inhibitors. For example, PP2 is a selective inhibitor of the Src-family of tyrosine kinases, inhibiting p56lck and p59fynT with IC50 values of 4 and 5 nM, respectively. tocris.com Another compound, a meta-substituted biphenyl (B1667301) derivative (compound 4), was developed as a potent and highly selective c-Src inhibitor with a Ki of 44 nM, showing no inhibition of c-Abl up to 125 μM. nih.gov

The table below presents data for selected SRC kinase inhibitors.

| Compound | Target(s) | IC50 / Ki |

| PP2 | p56lck, p59fynT | IC50 = 4 nM, 5 nM, respectively tocris.com |

| Compound 4 | c-Src | Ki = 44 nM nih.gov |

| CGP77675 | c-Src | IC50 = 5-20 nM mdpi.com |

| Purvalanol A | c-Src | IC50 = 0.24 µM mdpi.com |

Enzyme Inhibition Studies of Carboxylesterases (CE)

Carboxylesterases are enzymes responsible for the hydrolysis of ester-containing compounds. americanpharmaceuticalreview.com This process is generally considered a detoxification mechanism for xenobiotics. americanpharmaceuticalreview.com

Human Intestinal Carboxylesterase (hiCE) Selective Inhibition

Human intestinal carboxylesterase (hiCE), also known as CES2, is a target for inhibition to modulate the metabolism of certain drugs. nih.gov For example, inhibiting hiCE could potentially reduce the delayed diarrhea associated with the anticancer drug irinotecan (B1672180) (CPT-11), which is caused by the hydrolysis of the drug in the intestine. nih.gov

Benzene (B151609) sulfonamides have been identified as selective inhibitors of hiCE. nih.gov A study on a series of these compounds revealed that many were potent inhibitors of hiCE, with Ki values in the nanomolar to low micromolar range. nih.gov These sulfonamides showed high selectivity for hiCE over human liver carboxylesterase (hCE1). nih.gov For instance, one compound demonstrated over 250-fold greater potency against hiCE compared to hCE1. nih.gov

The following table displays the inhibitory constants (Ki) of selected benzene sulfonamide derivatives against hiCE.

| Compound | Ki (nM) for hiCE | Ki (nM) for hCE1 |

| Compound 11 | 53 | 13,700 |

| N,N'-(1,4-phenylene)bis(3,4-difluorobenzene sulfonamide) | 160 ± 7.5 | >100,000 |

Anti-Infective Potential of this compound Derivatives

The search for new anti-infective agents is critical due to the rise of drug-resistant pathogens. nih.govdovepress.com Derivatives of sulfonamides have historically been important antibacterial agents.

Recent research has explored the anti-infective potential of various sulfonamide derivatives. For example, a series of Nl-benzylidene-3,4-dimethoxybenzohydrazide derivatives were designed and synthesized, showing promising antibacterial and antifungal activities. semanticscholar.org Another study investigated the antimicrobial properties of sulfonamide derivatives of a nebivolol intermediate. rsc.org

While specific studies focusing solely on the anti-infective properties of this compound derivatives were not extensively detailed in the search results, the broader class of sulfonamides continues to be a source of investigation for new antimicrobial compounds. researchgate.net For instance, MGB-BP-3, a minor groove binder, has shown potent activity against Gram-positive bacteria, including S. aureus, with an MIC80 value of less than 0.2 μM. nih.gov

| Compound/Extract | Target Organism(s) | Activity |

| MGB-BP-3 | S. aureus | MIC80 < 0.2 µM nih.gov |

| Compounds 4a, 4h, 4i (Nl-benzylidene-3,4-dimethoxybenzohydrazide derivatives) | S. aureus, Acinetobacter, S. typhi, E. coli, P. aeruginosa, C. albicans | Promising antibacterial and antifungal activities semanticscholar.org |

| Hot-spring bacteria extract (PPV-WK106001) | Gram-positive and Gram-negative bacteria | Broad-spectrum antibacterial activity nih.gov |

Antimicrobial Activity against Resistant Strains

The emergence of drug-resistant pathogens presents a formidable challenge to global public health, necessitating the development of novel antimicrobial agents. biorxiv.org Derivatives incorporating the sulfonamide moiety have shown considerable promise in this area. Research has demonstrated that various heterocyclic compounds coupled with sulfonamides exhibit significant antimicrobial activity. mdpi.com

For instance, a series of biphenyl and dibenzofuran (B1670420) derivatives were synthesized and tested against prevalent antibiotic-resistant Gram-positive and Gram-negative bacteria. plos.org Among these, certain compounds displayed potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 3.13 and 6.25 μg/mL, respectively. plos.org Structure-activity relationship (SAR) studies indicated that the presence of a strong electron-withdrawing group on one of the phenyl rings was beneficial for antibacterial activity. plos.org

Similarly, innovative series of norfloxacin (B1679917) derivatives containing a 1,3,4-oxadiazole (B1194373) ring have shown excellent antibacterial activity against S. aureus and MRSA strains, with MIC values ranging from 0.25 to 1 µg/mL, which is comparable or superior to reference drugs like vancomycin. nih.gov Other research into thienopyrimidine–sulfonamide hybrids revealed that while some derivatives showed mild activity against Escherichia coli, others displayed good activity against Candida strains. mdpi.com Specifically, a cyclohexathienopyrimidine coupled with sulfadiazine (B1682646) demonstrated the best antibacterial activity, which was consistent with molecular docking results targeting the oxidoreductase protein. mdpi.com

Interactive Table: Antimicrobial Activity of Selected Derivative Classes

| Derivative Class | Resistant Strain(s) | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Biphenyl/Dibenzofuran Derivatives | MRSA, MDR E. faecalis | 3.13 - 6.25 µg/mL | plos.org |

| 1,3,4-Oxadiazole-Norfloxacin Hybrids | MRSA | 0.25 - 1 µg/mL | nih.gov |

Anti-Tubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death worldwide, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. biorxiv.org This has spurred the search for new anti-tubercular agents. Sulfonamide derivatives have been a focal point of this research.

A study on 2,3-dihydroquinazolin-4(1H)-one derivatives revealed promising anti-tubercular activity against the susceptible H37Rv Mtb strain, with MIC values ranging from 2–128 µg/mL. nih.gov The most active compounds in this series, featuring a di-substituted aryl moiety with electron-withdrawing halogens, exhibited an MIC of 2 µg/mL. nih.gov Another investigation into fluorinated chalcones and their pyridine and pyran derivatives identified a compound with an MIC of approximately 8 μM, a potency comparable to ciprofloxacin and streptomycin. bpac.org.nz

Furthermore, derivatives of 1,3,4-oxadiazole-2-thiol (B52307) have been tested for their antimycobacterial properties. nih.gov One such derivative, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, showed strong inhibitory activity against M. tuberculosis H37Rv and was also active against strains resistant to commonly used drugs. nih.gov In a separate study, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol emerged as a potent agent against both H37Rv and MDR strains of Mtb, with MICs of 5.5 and 11 µg/mL, respectively. researchgate.net

Interactive Table: Anti-Tubercular Activity of Selected Derivatives

| Derivative Class | Mtb Strain(s) | Potency (MIC) | Reference |

|---|---|---|---|

| Dihydroquinazolinones | H37Rv | 2 µg/mL | nih.gov |

| Fluorinated Pyridines | H37Rv | ~8 µM | bpac.org.nz |

| 1,3,4-Oxadiazole-2-thiols | H37Rv, Resistant Strains | Potent Inhibition | nih.gov |

HIV-1 Inhibition (NNRTIs)

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for HIV-1 infection. Current time information in Bangalore, IN.google.com They function by binding to an allosteric pocket on the HIV-1 reverse transcriptase (RT), thereby inhibiting viral replication. google.com However, the clinical efficacy of NNRTIs can be compromised by the rapid emergence of drug-resistant viral strains. Current time information in Bangalore, IN.

Research has focused on developing novel NNRTIs with improved resistance profiles. Diarylpyrimidine (DAPY) derivatives, which can incorporate a sulfonamide group, have shown significant promise. nih.gov For example, a series of dihydrofuro[3,4-d]pyrimidine (DHPY) analogs were identified as potent HIV-1 NNRTIs. nih.gov These compounds were designed based on earlier thiophene[3,2-d]pyrimidine derivatives that exhibited greater inhibitory activities than first-generation NNRTIs like nevirapine (B1678648) and efavirenz. nih.gov

Further modifications led to the discovery of benzisothiazolone derivatives that act as dual inhibitors of HIV-1 RT's DNA polymerase and RNase H activities. nih.gov These compounds demonstrated robust anti-HIV-1 activity in cell culture with minimal cytotoxicity, representing a new class of RT inhibitors for further development. nih.gov

Anti-Inflammatory and Immunomodulatory Effects

Perforin (B1180081) is a cytolytic protein crucial for the killing mechanism of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. nih.govmdpi.com By forming pores in the membrane of target cells, it facilitates the entry of granzymes that induce apoptosis. mdpi.com Inhibiting perforin activity is a targeted strategy for immunosuppression, particularly relevant in conditions driven by CTL/NK cell pathology, such as transplant rejection. nih.govnih.gov

A series of benzenesulfonamide derivatives have been investigated as perforin inhibitors. nih.gov In a mouse model of allogeneic bone marrow transplantation, several of these compounds significantly increased the survival of transplanted cells. nih.gov For example, compounds designated as 1 and 3 induced allogeneic cell survival in the spleen that was 48% and 80%, respectively, of that seen in perforin-deficient mice, demonstrating potent in vivo efficacy. nih.gov Further structure-activity relationship studies on dihydropyrrolo[3,4-b]pyridinone derivatives, which are related to the benzenesulfonamide series, also yielded compounds with low-micromolar IC50 values for the inhibition of recombinant perforin. mdpi.com

Interactive Table: In Vivo Efficacy of Benzenesulfonamide Perforin Inhibitors

| Compound | Dose | Perforin Inhibition (% of control) | Reference |

|---|---|---|---|

| Compound 1 | MTD | 48% | nih.gov |

| Compound 3 | MTD | 80% | nih.gov |

| Compound 4 | MTD | 54% | nih.gov |

The transcription factor nuclear factor-kappa B (NF-κB) and the cytokine tumor necrosis factor-alpha (TNF-α) are central regulators of inflammation and immune responses. mdpi.comopendentistryjournal.com Dysregulation of the NF-κB pathway is implicated in numerous inflammatory diseases. researchgate.net Consequently, inhibiting this pathway is a key therapeutic strategy. nih.gov

Recent systems biology studies on sulfonamide-based carbonic anhydrase inhibitors designed for tuberculosis treatment have revealed a dual mechanism of action. biorxiv.org These compounds not only inhibit the pathogen's enzyme but also modulate the host's immune response. biorxiv.org The analysis pointed to the significant involvement of these compounds in modulating immune pathways via NF-κβ1 and TNF-α, which are crucial for the formation and clearance of tuberculous granulomas. biorxiv.orgbiorxiv.org

The NF-κB signaling pathway is critical for coordinating the expression of pro- and anti-inflammatory mediators. researchgate.net Blocking this pathway can attenuate inflammatory conditions. google.com Specifically, N-{2-[(3-aminobenzyl)thio]-5-chlorophenyl}-2,4-difluorobenzenesulfonamide is a patented compound developed as a modulator of chemokine receptors, whose signaling is often linked to NF-κB activation. google.com This highlights the potential of this compound derivatives to act as immunomodulatory agents by targeting key inflammatory signaling nodes like NF-κB and TNF-α.

Perforin Activity Inhibition

Antineoplastic Activity and Cancer Research

The search for novel anticancer agents is a continuous effort in medicinal chemistry, and the this compound scaffold has been incorporated into various heterocyclic systems with promising antineoplastic properties. nih.govmdpi.com

A series of 2,5-diaryl-1,3,4-oxadiazoles were synthesized and evaluated for their anticancer potential against human colon (HT-29) and breast (MDA-MB-231) adenocarcinoma cell lines. nih.govmdpi.com The compounds induced apoptosis and perturbed the cell cycle, with the breast cancer cell line showing greater sensitivity. nih.gov Predictive studies suggested that the inhibition of the STAT3 transcription factor was a probable mechanism of action. nih.gov

Another study focused on 1H-pyrazolo[3,4-d]pyrimidine derivatives designed as epidermal growth factor receptor (EGFR) inhibitors. nih.gov Given that EGFR is a key target in cancer therapy, these compounds represent a promising avenue for development. Similarly, a series of sulfonamide methoxypyridine derivatives were synthesized as novel PI3K/mTOR dual inhibitors, which are critical targets in cell proliferation and survival pathways. nih.gov The most potent inhibitor from this series induced cell cycle arrest and apoptosis in cancer cells. nih.gov Furthermore, 1,2,4-triazine (B1199460) sulfonamide derivatives have also shown promising anticancer properties in colon cancer cells by inducing apoptosis through both extrinsic and intrinsic pathways. mdpi.com

Interactive Table: Anticancer Activity of Selected Derivative Classes

| Derivative Class | Cancer Cell Line(s) | Observed Effect | Potential Target(s) | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazoles | HT-29, MDA-MB-231 | Apoptosis, Cell Cycle Arrest | STAT3, miR-21 | nih.gov |

| 1H-Pyrazolo[3,4-d]pyrimidines | Various | Anticancer Activity | EGFR | nih.gov |

| Sulfonamide Methoxypyridines | PI3Kα-addicted cells | Anti-proliferation, Apoptosis | PI3K/mTOR | nih.gov |

| 1,2,4-Triazine Sulfonamides | DLD-1, HT-29 | Apoptosis | Caspase-8, -9, -3/7 | mdpi.com |

Neurological and CNS Applications

The exploration of this compound derivatives has extended into the complex domain of neurological and Central Nervous System (CNS) disorders. The structural characteristics of the this compound moiety can be leveraged to design molecules with the potential to interact with various CNS targets. Research in this area, while still emerging, has shown promise in developing novel therapeutic agents for conditions such as Alzheimer's disease and pain management.

One area of investigation involves the design of multi-target-directed ligands for Alzheimer's disease. For instance, a series of thiazole-bearing sulfonamide hybrids have been synthesized and evaluated for their potential as inhibitors of cholinesterase enzymes, which are key targets in Alzheimer's therapy. mdpi.com These compounds combine the sulfonamide scaffold with a thiazole (B1198619) ring, a heterocyclic structure known to be present in various CNS active drugs. justia.com The evaluation of these derivatives against butyrylcholinesterase (BChE), an enzyme that becomes more dominant in the later stages of Alzheimer's, has yielded promising results. mdpi.com Several of these thiazole-sulfonamide derivatives have demonstrated potent BChE inhibitory activity, with some compounds showing IC50 values in the low micromolar and even nanomolar range, surpassing the potency of the standard drug donepezil (B133215) in some cases. mdpi.com

Another avenue of research for this compound derivatives in the CNS is the modulation of ion channels. Heteroaryl substituted sulfonamide derivatives have been investigated as sodium channel modulators, which have therapeutic applications in the treatment of pain. wright.edu Furthermore, the development of quinazolin-4(3H)-one derivatives, a class of compounds known for their CNS depressant and anticonvulsant activities, represents another potential application. mdpi.commdpi.com While not all of these reported compounds explicitly contain the 3,4-difluoro substitution, the principles of their design could be applied to create novel this compound-based anticonvulsants. The general strategy in CNS drug design often involves modifying the physicochemical properties of molecules to enhance their ability to cross the blood-brain barrier, a role for which the lipophilic nature of the difluorophenyl group may be well-suited. nih.gov

The table below summarizes the findings for selected thiazole-sulfonamide derivatives investigated for their potential application in Alzheimer's disease.

Table 1: Butyrylcholinesterase (BChE) Inhibitory Activity of Selected Thiazole-Sulfonamide Derivatives

| Compound Name | Structure | BChE IC50 (µM) |

|---|---|---|

| 4-Chloro-N′-(4-(3-nitrophenyl)thiazol-2-yl)benzenesulfonohydrazide | A sulfonamide derivative with a 4-chlorophenyl group attached to the sulfonyl moiety and a 4-(3-nitrophenyl)thiazole group. | 0.20 ± 0.050 |

| 3-Nitro-N′-(4-(3-nitrophenyl)thiazol-2-yl)benzenesulfonohydrazide | A sulfonamide derivative with a 3-nitrophenyl group attached to the sulfonyl moiety and a 4-(3-nitrophenyl)thiazole group. | 3.20 ± 0.10 |

| Donepezil (Standard) | A piperidine-based reversible inhibitor of acetylcholinesterase. | 4.5 ± 0.11 |

Data sourced from MDPI mdpi.com

Other Emerging Biological Activities

Beyond the established applications, the this compound scaffold is proving to be a versatile platform for the discovery of agents with a range of other biological activities. These emerging applications span antiviral, antibacterial, and enzyme inhibition domains, highlighting the broad therapeutic potential of this chemical entity.

Antiviral Activity: Several this compound derivatives have been investigated as potential antiviral agents, particularly against the Hepatitis C virus (HCV). Patent literature describes quinazolinone and benzimidazole (B57391) derivatives incorporating a 2,4-difluorobenzenesulfonamide (B83623) moiety that are designed to treat viral infections mediated by the Flaviviridae family of viruses, which includes HCV. google.comgoogle.com These compounds are part of a strategy to develop low-molecular-weight drugs that directly inhibit HCV proteins and interfere with viral replication. google.comgoogle.com Additionally, the synthesis of 3',4'-difluorocordycepin, a nucleoside analog, has revealed anti-HCV activity, suggesting that the introduction of fluorine atoms can be a viable strategy in the development of novel antiviral nucleosides. nih.gov

Antibacterial and Anti-biofilm Activity: The antibacterial potential of this compound derivatives has also been explored. For example, N-(2-chlorobenzyl)-3,4-difluorobenzenesulfonamide and 3,4-difluoro-N-octylbenzenesulfonamide were among a library of compounds screened for antimicrobial activity. wright.edu In a different approach, a fluorine-substituted derivative of quercetin, 3′,4′-difluoroquercetin, while not a sulfonamide itself, demonstrated the utility of the difluoro-aromatic motif in antimicrobial research. This compound was found to reduce biofilm formation in Staphylococcus aureus and potentiate the activity of the antibiotic ceftazidime (B193861) against carbapenem-resistant Pseudomonas aeruginosa. nih.gov

Enzyme Inhibition: A significant area of emerging research for difluorobenzenesulfonamide derivatives is in the field of enzyme inhibition, particularly for cancer therapy. A series of sulfonamide methoxypyridine derivatives, incorporating a 2,4-difluorobenzenesulfonamide component, have been designed and synthesized as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). researchgate.netnih.gov The PI3K/mTOR signaling pathway is crucial for cell proliferation and survival, and its aberrant activation is common in many cancers. nih.gov Several of these compounds have demonstrated potent inhibitory activity against both PI3Kα and mTOR, with IC50 values in the nanomolar range. researchgate.net For example, one of the most potent derivatives, featuring a quinoline core, exhibited a PI3Kα IC50 of 0.22 nM and an mTOR IC50 of 23 nM. researchgate.net These findings underscore the potential of the difluorobenzenesulfonamide scaffold in the development of targeted cancer therapies.

The table below presents data on the enzyme inhibitory activity of selected 2,4-difluorobenzenesulfonamide derivatives.

Table 2: PI3Kα and mTOR Inhibitory Activity of Selected Sulfonamide Methoxypyridine Derivatives

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Compound 22c (with quinoline core) | PI3Kα | 0.22 |

| mTOR | 23 | |

| Omipalisib (Reference) | PI3Kα | 0.019 (Ki) |

| mTORC1 | 0.18 (Ki) |

Data sourced from MDPI researchgate.netnih.gov

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of 3,4 Difluorobenzenesulfonamide Analogs

Principles of SAR and QSAR in Fluorinated Sulfonamides

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. ijapbjournal.com For fluorinated sulfonamides, these principles are applied to decipher the role of fluorine atoms and other structural modifications in modulating interactions with biological targets. The introduction of fluorine, a small and highly electronegative atom, can profoundly alter a molecule's physicochemical properties, including its acidity (pKa), metabolic stability, and binding interactions. nih.govtandfonline.com Fluorination can enhance binding affinity by participating in favorable electrostatic interactions with protein targets or by inducing a molecular conformation that is optimal for binding. nih.govresearchgate.net

QSAR models provide a mathematical framework to correlate these structural features with biological activity. nih.gov These models utilize molecular descriptors—numerical values that encode steric, electronic, and lipophilic properties—to predict the activity of new compounds. nih.govnih.gov For fluorinated sulfonamides, QSAR can help quantify the impact of fluorine's electron-withdrawing effects, which can increase the acidity of the sulfonamide NH group, a factor that is often correlated with inhibitory activity against enzymes like carbonic anhydrase. tandfonline.com

Impact of Difluorination Pattern on Biological Activity (e.g., 2,4-difluoro vs. 3,4-difluoro)

The specific placement of fluorine atoms on the benzenesulfonamide (B165840) ring is a critical determinant of biological activity, with different isomers exhibiting distinct thermodynamic and kinetic binding profiles. It is a misconception that a higher degree of fluorination invariably leads to higher affinity; in fact, the relationship is far more complex. nih.govnih.gov

| Compound | Inhibition Constant (Kᵢ) against hCA II (nM) | Reference |

|---|---|---|

| Benzenesulfonamide | 240 | nih.gov |

| 4-Fluorobenzenesulfonamide | 45 | nih.gov |

| 3,4-Difluorobenzenesulfonamide | 48 | nih.gov |

| 2,4-Difluorobenzenesulfonamide (B83623) | 110 | nih.gov |

| 2,5-Difluorobenzenesulfonamide (B47507) | 110 | nih.gov |

| 2,6-Difluorobenzenesulfonamide (B1200098) | 160 | nih.gov |

Influence of Substituents on the Aromatic Ring on Potency and Selectivity

Beyond the fluorine atoms, other substituents on the aromatic ring of benzenesulfonamides play a crucial role in modulating potency and selectivity. SAR studies have demonstrated that the nature, size, and position of these substituents can fine-tune the molecule's interaction with its biological target. nih.gov

For instance, in the development of Peroxisome Proliferator-Activated Receptor γ (PPARγ) modulators, substitutions at specific positions on the benzene (B151609) ring were found to be critical for transcriptional potency. nih.gov The addition of bulky groups can lead to a better "lock-and-key" fit within the receptor's binding pocket, thereby increasing activity. nih.gov Conversely, the introduction of certain functional groups can be detrimental. In a series of antileishmanial benzenesulfonamides, adding a carboxylic acid substituent resulted in a complete loss of potency. rsc.org These findings underscore the importance of exploring a wide range of substituents to optimize ligand-target interactions.

| Base Scaffold | Substituent | Target/Assay | Activity Metric (Value) | Reference |

|---|---|---|---|---|

| N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide | 2,4-dichloro | PPARγ Transactivation | EC₅₀ (25 nM) | nih.gov |

| N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide | 4-bromo-2,5-difluoro | PPARγ Transactivation | EC₅₀ (2 nM) | nih.gov |

| N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide | 4-trifluoromethyl | PPARγ Transactivation | EC₅₀ (14 nM) | nih.gov |

| N,N-dibenzyl-3-nitro-4-chlorobenzenesulfonamide | 5-nitro | Leishmania spp. | pIC₅₀ (6.65) | rsc.org |

| N,N-dibenzyl-3-nitro-4-chlorobenzenesulfonamide | 5-cyano | Leishmania spp. | pIC₅₀ (6.34) | rsc.org |

| N,N-dibenzyl-3-nitro-4-chlorobenzenesulfonamide | 5-carboxylic acid | Leishmania spp. | pIC₅₀ (4.24) | rsc.org |

Role of the Sulfonamide Linker in Ligand-Target Interactions

The sulfonamide linker (-SO₂NH-) is a cornerstone of the biological activity of many benzenesulfonamide analogs, often serving as an indispensable anchor for binding to the target protein. nih.gov Its importance stems from both its structural geometry and its capacity for forming key intermolecular interactions. The sulfur atom of the sulfonamide group typically adopts a tetrahedral geometry, which correctly orients the attached aromatic ring (the "A ring") for optimal interactions, such as π-stacking with aromatic amino acid residues like phenylalanine in the target's active site. nih.gov

Furthermore, the sulfonamide group is a proficient hydrogen bond donor and acceptor. mdpi.com The oxygen atoms can form weak electrostatic interactions or hydrogen bonds with backbone or side-chain nitrogens of amino acids such as lysine (B10760008) and histidine, while the N-H group can donate a hydrogen bond. nih.govresearchgate.net This network of interactions securely fastens the ligand within the binding pocket. The chemical stability of the sulfonamide group, particularly its resistance to hydrolysis, also makes it an attractive and reliable linker in drug design. mdpi.com

Conformational Analysis and its Correlation with Activity

The stability of different conformers is influenced by steric and electrostatic effects. numberanalytics.com Computational modeling and experimental methods like X-ray crystallography are employed to identify the lowest-energy conformations. ethz.ch A strong correlation often exists between a molecule's preferred conformation and its biological activity. If a molecule's lowest-energy state closely resembles the bioactive conformation, it will require less of an energetic penalty to bind, potentially leading to higher affinity and potency. Therefore, designing molecules that are "pre-organized" for binding is a key strategy in rational drug design.

Physicochemical Properties as Descriptors in QSAR Models

QSAR models rely on molecular descriptors to transform a chemical structure into a set of numerical values that can be statistically correlated with biological activity. nih.gov These descriptors capture the essential physicochemical properties of a molecule. For sulfonamide derivatives, a variety of descriptors have been successfully employed to build predictive QSAR models. jcsp.org.pk

These can be broadly categorized as:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can be calculated using quantum mechanics. jcsp.org.pkresearchgate.net

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching (e.g., Randić index, Balaban index). jcsp.org.pk

Physicochemical Descriptors: These represent well-known properties like molar refractivity (a measure of volume and polarizability) and surface tension, which can be treated as a steric parameter. arkat-usa.org

By establishing a quantitative relationship between these descriptors and a property of interest, QSAR models can predict the activity of untested compounds, guiding synthetic efforts toward more potent molecules. nih.govscispace.com

Lipophilicity, or the "greasiness" of a molecule, is a critical physicochemical property that governs a drug's ability to be absorbed, distributed through the body, and permeate cell membranes. rsc.orgnih.gov It is commonly expressed as the logarithm of the partition coefficient between octanol (B41247) and water (logP). The calculated logP, or clogP, is a widely used descriptor in QSAR studies. nih.gov

For several series of sulfonamide analogs, a strong correlation has been observed between lipophilicity and biological activity. nih.gov In many cases, increasing lipophilicity enhances potency, likely by improving membrane permeability or strengthening hydrophobic interactions within the target's binding site. rsc.orgnih.gov However, this relationship is often not linear; there is typically an optimal range of lipophilicity, beyond which activity may plateau or decrease due to poor solubility or other unfavorable properties. rsc.org Simple clogP calculations can therefore serve as a useful tool for designing focused libraries of compounds with a higher probability of success. nih.gov

| Compound Structure (Varying R group on Sulfonamide) | Calculated LogP (cLogP) | Binding Affinity (IC₅₀, µM) | Reference |

|---|---|---|---|

| Spermine-SO₂-Phenyl | -1.12 | >1000 | nih.gov |

| Spermine-SO₂-(CH₂)₃CH₃ | -0.57 | 500 | nih.gov |

| Spermine-SO₂-(CH₂)₇CH₃ | 1.45 | 100 | nih.gov |

| Spermine-SO₂-(CH₂)₁₁CH₃ | 3.48 | 20 | nih.gov |

| Spermine-SO₂-(CH₂)₁₅CH₃ | 5.51 | 10 | nih.gov |

Electronic Properties and pKa

The electronic properties of the benzenesulfonamide scaffold are significantly influenced by the nature and position of substituents on the aromatic ring, which in turn affects the acidity (pKa) of the sulfonamide group. The pKa is a critical parameter as the sulfonamide must be in its deprotonated (anionic) form to bind effectively to many of its targets, such as the zinc ion in the active site of carbonic anhydrases. sci-hub.se

The introduction of electron-withdrawing groups, such as fluorine atoms, to the benzene ring generally lowers the pKa of the sulfonamide group, increasing the proportion of the active anionic form at physiological pH. harvard.edu For instance, the pKa of benzenesulfonamide is influenced by substituents, with electron-withdrawing groups decreasing the pKa. arkat-usa.org A QSAR study on a series of benzenesulfonamides demonstrated a correlation between the calculated pKa values and physicochemical parameters like surface tension. arkat-usa.org

Table 1: pKa Values of Selected Substituted Benzenesulfonamides

| Compound/Substituent | pKa | Reference |

| Single-tailed benzenesulfonamides | 8.78 ± 0.04 | sci-hub.se |

| Cyclohexylamino substituted benzenesulfonamides | 9.7 - 9.8 | sci-hub.se |

| Benzylamino substituted compounds | 10.1 - 10.2 | sci-hub.se |

| 3,5-di-NO2 benzenesulfonamide | 6.19 | arkat-usa.org |

| 3-NO2, 5-Cl benzenesulfonamide | 6.92 | arkat-usa.org |

| 4-NO2 benzenesulfonamide | 6.97 | arkat-usa.org |

| Pentafluorobenzenesulfonamide | 8.2 | harvard.edu |

This table is interactive. You can sort and filter the data.

Derivation of Pharmacophoric Features for Target Interaction

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. volkamerlab.orglilab-ecust.cn For sulfonamide-based inhibitors, particularly those targeting metalloenzymes like carbonic anhydrase (CA), the key pharmacophoric features are well-defined. tandfonline.comnih.govresearchgate.net

The primary pharmacophoric element is the sulfonamide group itself, which acts as a potent zinc-binding group (ZBG). researchgate.net The nitrogen atom of the deprotonated sulfonamide coordinates directly with the zinc ion in the enzyme's active site.

Beyond the zinc-binding motif, other pharmacophoric features contribute to binding affinity and selectivity. These often include:

Hydrogen Bond Acceptors (HBA) and Donors (HBD): The oxygen atoms of the sulfonamide group can act as hydrogen bond acceptors, forming interactions with amino acid residues in the active site, such as the backbone amides. researchgate.netnih.gov The sulfonamide NH group can also act as a hydrogen bond donor.

Hydrophobic/Aromatic Features: The benzene ring provides a scaffold for hydrophobic and aromatic interactions with non-polar residues in the binding pocket. researchgate.netnih.gov The substitution pattern on this ring can modulate these interactions.

Exclusion Volumes: These define regions of space that should not be occupied by the ligand to avoid steric clashes with the protein. researchgate.net

Pharmacophore models for various targets have been developed using series of active sulfonamides. For instance, a pharmacophore model for human carbonic anhydrase VA (hCA VA) inhibitors included features for hydrogen bond acceptors, hydrogen bond donors, and hydrophobic interactions. nih.govresearchgate.net Similarly, a pharmacophore hypothesis (DHHRR) was developed for carbonic anhydrase inhibitors targeting epilepsy. researchgate.netrjptonline.org These models are instrumental in virtual screening campaigns to identify novel inhibitors. tandfonline.comnih.gov

Table 2: Common Pharmacophoric Features for Sulfonamide-Based Inhibitors

| Pharmacophoric Feature | Description | Role in Target Interaction |

| Zinc-Binding Group (ZBG) | The sulfonamide moiety (SO2NH2) | Coordinates with the Zn2+ ion in the active site of metalloenzymes. |

| Hydrogen Bond Acceptor (HBA) | e.g., Sulfonamide oxygens | Forms hydrogen bonds with amino acid residues (e.g., backbone amides). researchgate.netnih.gov |

| Hydrogen Bond Donor (HBD) | e.g., Sulfonamide NH | Forms hydrogen bonds with amino acid residues. researchgate.netnih.gov |

| Aromatic/Hydrophobic Region | The benzene ring and its substituents | Engages in van der Waals and π-stacking interactions with hydrophobic pockets. researchgate.netnih.gov |

This table is interactive. You can sort and filter the data.

Case Studies of SAR Exploration for Specific Biological Targets

The this compound scaffold and its analogs have been explored as inhibitors for several important biological targets, most notably carbonic anhydrases and various kinases.

Carbonic Anhydrase (CA) Inhibitors:

Benzenesulfonamides are classic inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. tandfonline.com The SAR of these inhibitors is well-documented. The unsubstituted sulfonamide group is essential for potent inhibition. Modifications often focus on the "tail" portion of the molecule, which extends from the benzene ring into the active site cavity. The nature of these tail modifications can significantly impact both potency and isoform selectivity.

For example, in the development of selective hCA VA inhibitors, a virtual screening of commercially available sulfonamides, followed by docking studies, identified several potent hits. nih.govresearchgate.net This highlights the utility of structure-based design in exploring the SAR of this class of compounds. The difluoro substitution pattern on the benzene ring can influence the orientation of the molecule within the active site and its interactions with surrounding residues, potentially leading to improved selectivity for specific CA isoforms.

Kinase Inhibitors:

The sulfonamide group is also a recognized pharmacophore in the design of kinase inhibitors. scirp.orgnih.gov Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. Sulfonamide-based compounds can act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase.

SAR studies have shown that the benzenesulfonamide moiety can be a key structural element. For instance, in the development of inhibitors for checkpoint kinase 2 (Chk2), a benzimidazole (B57391) with a primary amide replacement for a carboxylate group was identified as a potent inhibitor. acs.org In another study, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (B1250318) was identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (Cdk5). nih.govresearchgate.net The X-ray crystal structure revealed an unusual binding mode to the hinge region of the kinase. nih.gov

In the context of this compound, the difluorinated phenyl ring can form specific interactions within the kinase active site. For example, in the development of BRAF V600E inhibitors, N-{3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (Dabrafenib) is a known inhibitor where the difluorobenzenesulfonamide moiety plays a role in binding. rsc.org SAR exploration around this scaffold often involves modifying the groups attached to the sulfonamide nitrogen or the other positions on the benzene ring to optimize interactions with the specific kinase. nih.gov For instance, a series of benzenesulfonamides were developed as perforin (B1180081) inhibitors, where a 2,4-difluorobenzenesulfonamide was connected to a pyridine (B92270) ring. researchgate.net

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonists:

Analogs of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide have been studied as PPARγ-targeted antidiabetics. nih.gov In this series, SAR studies revealed that specific substitutions on the benzenesulfonamide ring (the "A ring") were crucial for activity. For example, replacing the dichlorophenyl group with a 2,5-difluorobenzenesulfonamide and adding a bromine at the 4-position resulted in a potent analog. nih.gov X-ray crystallography showed that the bromine atom forms a halogen bond with the backbone nitrogen of Phe282, enhancing binding affinity. nih.gov This case demonstrates how halogen substitutions, including fluorine, can be strategically used to improve ligand-target interactions.

Mechanistic Studies of 3,4 Difluorobenzenesulfonamide Derivative Action at Molecular and Cellular Levels

Enzyme Kinetics and Binding Mode Analysis

The sulfonamide group present in 3,4-difluorobenzenesulfonamide derivatives allows them to mimic the structure of natural substrates, facilitating their binding to the active sites of various enzymes. This interaction can result in different types of enzyme inhibition, thereby affecting metabolic pathways. The study of enzyme kinetics, which examines the rates of enzyme-catalyzed chemical reactions, provides insight into the catalytic mechanism of an enzyme and how its activity is controlled by inhibitors. wikipedia.org

Ligand-Protein Interaction Analysis (Hydrogen Bonding, π-π Stacking, Hydrophobic Interactions)

The binding of this compound derivatives to proteins is governed by a variety of non-covalent interactions. nih.gov A comprehensive analysis of these interactions is crucial for understanding the basis of their biological activity.

Hydrogen Bonding: These interactions are critical for the specificity of ligand binding. The sulfonamide group, with its hydrogen bond donors (N-H) and acceptors (S=O), can form strong hydrogen bonds with amino acid residues in the protein's active site.

π-π Stacking: The aromatic ring of the this compound core can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. These interactions contribute significantly to the binding affinity.

Hydrophobic Interactions: The difluorophenyl group and other nonpolar parts of the molecule can participate in hydrophobic interactions with nonpolar residues in the protein's binding pocket. nih.gov These interactions are a major driving force for ligand binding and are often the most common type of interaction observed in protein-ligand complexes. nih.gov

X-ray Crystallography of Ligand-Protein Complexes

X-ray crystallography is a powerful technique for visualizing the three-dimensional structure of protein-ligand complexes at atomic resolution. nih.govnih.gov This method provides detailed insights into the precise binding mode of a ligand, revealing the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

The process involves crystallizing the protein in complex with the ligand, which can be achieved through co-crystallization or by soaking the ligand into pre-formed protein crystals. nih.gov The resulting crystal is then exposed to X-rays, and the diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined. researchgate.net

For derivatives of this compound, crystallographic studies can elucidate how the difluoro-substituted phenyl ring and the sulfonamide group are oriented within the binding site of a target enzyme. This information is invaluable for structure-based drug design, allowing for the rational optimization of inhibitor potency and selectivity.

Cellular Uptake and Intracellular Localization Studies

Understanding how this compound derivatives enter cells and where they accumulate is essential for interpreting their cellular activity. The cellular uptake of small molecules can occur through various mechanisms, including passive diffusion across the cell membrane or active transport processes like endocytosis. aginganddisease.org

Once inside the cell, the compound's distribution to different subcellular compartments, such as the cytoplasm, nucleus, mitochondria, or lysosomes, can significantly influence its biological effects. aginganddisease.orgnih.gov For instance, a compound that localizes to the mitochondria might interfere with cellular respiration, while one that accumulates in the nucleus could affect gene expression.

Fluorescence microscopy techniques, often using fluorescently-tagged derivatives of the compound, are commonly employed to visualize the intracellular localization. researchgate.net Studies have shown that the structural features of a molecule, such as the number and nature of its chemical branches, can determine the specific endocytosis pathway utilized for cellular uptake and its subsequent targeting to different organelles. nih.gov

Modulation of Key Signaling Pathways

This compound derivatives can exert their cellular effects by modulating the activity of key signaling pathways that regulate cell proliferation, survival, and other vital functions. The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is one such critical signaling cascade that is often dysregulated in diseases like cancer. nih.govfrontiersin.org

The PI3K family of enzymes plays a central role in this pathway by generating lipid second messengers that activate downstream effectors, including the protein kinase Akt. google.com Inhibition of PI3K can therefore block the pro-survival signals transmitted through this pathway. Some sulfonamide derivatives have been developed as inhibitors of PI3K and the related kinase mTOR, effectively shutting down this signaling axis. mdpi.com

Derivatives of sulfonamides have also been investigated as inhibitors of other signaling proteins, such as the Ras-related GTPase RalA, which is involved in carcinogenesis and tumor progression. frontiersin.org By inhibiting these key signaling nodes, this compound derivatives can influence cellular processes like cell cycle progression and apoptosis. nih.gov

Metabolic Stability and Biotransformation Pathways

In vitro assays using liver microsomes, which are subcellular fractions containing CYP enzymes, are commonly used to assess metabolic stability. evotec.compharmaron.com These assays measure the rate of disappearance of the parent compound over time. pharmaron.com The presence of two fluorine atoms on the benzene (B151609) ring of this compound is expected to enhance its metabolic stability by blocking potential sites of oxidation.

The biotransformation of a compound involves a series of enzymatic reactions that convert it into more water-soluble metabolites for excretion. Common metabolic reactions for sulfonamide-containing compounds include N-dealkylation and oxidative dechlorination. nih.gov Studies with pyrazolo[3,4-d]pyrimidine derivatives, for example, have shown that the CYP3A family of enzymes is primarily responsible for their metabolism. nih.gov Understanding the metabolic pathways of this compound derivatives is crucial for predicting their pharmacokinetic properties and potential for drug-drug interactions. frontiersin.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide hydrochloride |

| 3,4-difluoro-N-(thiazol-2-yl)benzenesulfonamide |

Investigation of Off-Target Effects and Selectivity Profiles

The development of therapeutic agents necessitates a thorough understanding of their interaction with biological targets beyond the intended one. Off-target effects can lead to undesirable outcomes, making selectivity a critical attribute for any potential drug candidate. ab-science.comnih.gov For derivatives of this compound, investigating their selectivity profiles is a cornerstone of preclinical evaluation. This involves screening the compounds against a panel of related and unrelated enzymes, receptors, and other proteins to map their interaction landscape. domainex.co.uk The high degree of conservation in certain protein families, such as the ATP-binding site across the human kinome, presents a significant challenge in achieving selectivity, often requiring sophisticated medicinal chemistry strategies to minimize off-target binding. domainex.co.uktum.de

Research into benzenesulfonamide (B165840) derivatives, particularly those with fluorine substitutions, has revealed diverse selectivity profiles across various target classes. The inclusion of the 3,4-difluoro pattern can significantly influence binding affinity and selectivity, an effect leveraged by medicinal chemists to fine-tune a compound's properties. mdpi.comtandfonline.com

Selectivity in Enzyme Inhibition

Derivatives of difluorobenzenesulfonamide have been engineered to act as highly selective inhibitors for a range of enzymes.